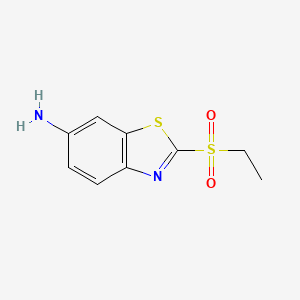

2-(Ethylsulphonyl)benzothiazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-2-15(12,13)9-11-7-4-3-6(10)5-8(7)14-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCODDFEMWRRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204516 | |

| Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55919-37-4 | |

| Record name | 2-(Ethylsulfonyl)-6-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55919-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055919374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylsulphonyl)benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Specific Synthesis of 2-(Ethylsulphonyl)benzothiazol-6-amine

Functionalization with the Amine Group at the C-6 Position

A common and effective strategy for introducing an amine group at the C-6 position of the benzothiazole (B30560) ring is through a nitration-reduction sequence. nih.gov

Nitration: The benzothiazole precursor is first treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction preferentially installs a nitro group (-NO₂) at the C-6 position due to the directing effects of the heterocyclic system.

Reduction: The resulting 6-nitrobenzothiazole (B29876) intermediate is then subjected to reduction to convert the nitro group into a primary amine (-NH₂). This transformation can be accomplished using various reducing agents. Standard methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or through catalytic hydrogenation. nih.gov This two-step approach is a widely adopted method for the synthesis of 6-aminobenzothiazole (B108611) derivatives. nih.gov

The synthesis of N-functionalized groups in the benzene (B151609) ring of 2-aminobenzothiazoles can also be achieved from the corresponding nitro-derivatives, which involves pre-protection of the 2-amino group, followed by the reduction of the nitro group to an amino group and its subsequent functionalization. nih.gov

Optimization of Reaction Conditions and Yields

Researchers have found that for the synthesis of 2-substituted benzothiazoles, factors such as the choice of catalyst, solvent, and temperature play a significant role. For instance, in the condensation of 2-aminothiophenols with aldehydes, catalysts like H₂O₂/HCl in ethanol (B145695) at room temperature have been shown to produce excellent yields (85–94%) in short reaction times. mdpi.comnih.gov Other studies have investigated solvent-free conditions using nanoparticle catalysts or visible-light-promoted reactions to improve the green credentials and efficiency of the synthesis. mdpi.comnih.gov When optimizing the synthesis of 2-phenylbenzothiazole, it was noted that while both H₂O₂ and air were beneficial for achieving higher yields, the reaction could still proceed with H₂O₂ under an inert atmosphere, albeit with a slightly reduced yield (79%). researchgate.net

Table 1: Optimization of Reaction Conditions for Analogous Benzothiazole Synthesis

| Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | mdpi.comnih.gov |

| Bi₂O₃ NPs | Solvent-free | 60 °C | 1-2 h | 75-95 | mdpi.com |

| None (Visible Light) | Not Specified | Not Specified | 6 h | Moderate-Good | nih.gov |

| None (Rose Bengal absent) | 1,4-dioxane/H₂O | Room Temp. | 20 h | 88 | researchgate.net |

Derivatization Strategies for Analogues and Prodrugs of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues and prodrugs. These derivatization strategies can be targeted at the ethylsulfonyl group, the C-6 amine, or other positions on the benzothiazole ring.

Chemical Transformations at the Ethylsulfonyl Group

The ethylsulfonyl group at the C-2 position is a key feature that can be targeted for modification. While this group is relatively stable, specific chemical transformations can be envisioned.

Modification of the Ethyl Chain: The ethyl group could potentially be functionalized, for example, through halogenation at the alpha or beta position, although this may require harsh radical conditions.

Reduction to Sulfide (B99878): The sulfonyl group (-SO₂) could be reduced back to the corresponding ethylsulfide (-S-), which would significantly alter the electronic properties and polarity of the molecule. Such a reduction could potentially serve as a prodrug strategy.

Synthesis of Sulfonamide Analogues: An alternative approach involves synthesizing analogues where the C-2 sulfonyl group is replaced with a sulfonamide. This can be achieved by starting with a 2-chlorosulfonylbenzothiazole intermediate, which can then be reacted with various amines to produce a library of C-2 sulfonamides. arabjchem.org

Modifications and Substitutions on the Amine Moiety at C-6

The primary amine at the C-6 position is a highly versatile handle for derivatization. Standard amine chemistry can be readily applied to introduce a wide range of functional groups, thereby modulating the compound's physicochemical properties. nih.gov

Acylation: The amine can be acylated by reacting it with acyl chlorides or anhydrides to form amides. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further substitution. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This transformation significantly alters the acidity and hydrogen bonding capacity of the nitrogen atom. nih.gov

Alkylation and Arylation: The amine can undergo N-alkylation or N-arylation, though care must be taken to control the degree of substitution. Reductive amination with aldehydes or ketones is a common method for generating mono- or di-alkylated products.

Formation of Schiff Bases: Condensation with various aldehydes or ketones leads to the formation of imines (Schiff bases), which can serve as intermediates for further reactions or as final products themselves. nih.gov

Table 2: Examples of Derivatization at the C-6 Amine Moiety

| Reagent Class | Example Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Acyl Halide | Chloroacetyl chloride | α-Chloroacetamide | nih.gov |

| Sulfonyl Halide | Tosyl chloride | Tosylamide (Sulfonamide) | nih.gov |

| Aldehyde | 3,5-Diiodosalicylic aldehyde | Imine (Schiff Base) | nih.gov |

| Isocyanate | Various isocyanates | Urea derivative | nih.gov |

Structural Diversification at Other Positions of the Benzothiazole Ring

Beyond the C-2 and C-6 positions, the benzothiazole nucleus itself can be further functionalized to create structural diversity. Electrophilic aromatic substitution reactions can be used to introduce substituents at the C-4, C-5, and C-7 positions of the benzene portion of the ring system. The existing amino and sulfonyl groups will influence the regioselectivity of these reactions. For instance, halogenation (using reagents like Br₂ or NCS), nitration, or Friedel-Crafts reactions could potentially be employed, although reaction conditions would need to be carefully controlled to avoid side reactions with the existing functional groups. The easy functionalization of the benzene ring of the benzothiazole moiety allows it to be considered a highly reactive building block for organic synthesis. nih.gov

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy provides a fingerprint of the molecule, revealing the presence of specific functional groups and their connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Band Assignments

The FTIR spectrum of 2-(Ethylsulphonyl)benzothiazol-6-amine is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties: the benzothiazole (B30560) ring, the ethylsulfonyl group, and the aromatic amine.

The sulfonyl group (SO₂) is anticipated to produce strong, characteristic asymmetric and symmetric stretching vibrations. Typically, these are observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of an ethyl group attached to the sulfonyl moiety will be indicated by C-H stretching vibrations from the methyl and methylene (B1212753) groups, typically appearing in the 3000-2850 cm⁻¹ region.

The benzothiazole ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is typically observed around 1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations within the benzene (B151609) ring will produce a set of bands in the 1600-1450 cm⁻¹ region.

The primary amino group (-NH₂) attached to the aromatic ring at the 6-position will show characteristic N-H stretching vibrations, typically as two bands in the 3500-3300 cm⁻¹ region for the asymmetric and symmetric stretches. The N-H bending (scissoring) vibration is expected around 1630-1560 cm⁻¹.

Table 1: Predicted FTIR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | Asymmetric & Symmetric N-H Stretch | Aromatic Amine (-NH₂) |

| > 3000 | C-H Stretch | Aromatic (Benzothiazole) |

| 3000-2850 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1640 | C=N Stretch | Thiazole Ring |

| 1630-1560 | N-H Bend | Aromatic Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1350-1300 | Asymmetric SO₂ Stretch | Ethylsulfonyl Group |

| 1160-1120 | Symmetric SO₂ Stretch | Ethylsulfonyl Group |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The benzothiazole ring system, with its delocalized π-electrons, is expected to produce strong Raman signals. The symmetric vibrations of the sulfonyl group are also typically Raman active.

Key predicted Raman bands would include the symmetric SO₂ stretch around 1160-1120 cm⁻¹, which is often a strong and sharp peak. The aromatic ring vibrations, especially the ring breathing modes, will also be prominent. The C-S bond vibrations within the thiazole ring are expected to be visible in the Raman spectrum, typically in the 700-600 cm⁻¹ region. In contrast to FTIR, the N-H stretching vibrations of the amino group are generally weak in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms within the structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would display signals corresponding to the protons of the ethyl group and the aromatic protons of the benzothiazole ring, as well as the protons of the amino group.

The ethyl group will present a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The methyl protons are expected to resonate at approximately 1.2-1.4 ppm, while the methylene protons, being adjacent to the electron-withdrawing sulfonyl group, will be deshielded and appear further downfield, likely in the range of 3.3-3.6 ppm.

The aromatic protons on the benzothiazole ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The proton at position 7 (adjacent to the amino group) and the proton at position 5 (adjacent to the sulfonyl group) will be influenced by these substituents. The proton at position 4 is also expected to be in this region.

The two protons of the amino group (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, but is often observed in the range of 5.0-6.0 ppm for aromatic amines in DMSO-d₆.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH₃ (Ethyl) | Triplet | 1.2 - 1.4 |

| -CH₂- (Ethyl) | Quartet | 3.3 - 3.6 |

| -NH₂ | Broad Singlet | 5.0 - 6.0 |

| Aromatic-H | Multiplets | 7.0 - 8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The ethyl group will show two signals: one for the methyl carbon (around 7-10 ppm) and one for the methylene carbon (around 45-55 ppm), which is shifted downfield by the adjacent sulfonyl group.

The benzothiazole ring will exhibit seven distinct signals for its carbon atoms. The carbon atom at position 2, bonded to both sulfur and nitrogen and the ethylsulfonyl group, is expected to be significantly deshielded, appearing in the range of 160-170 ppm. The carbons of the benzene ring (C4, C5, C6, and C7) and the bridgehead carbons (C3a and C7a) will resonate in the aromatic region (approximately 110-155 ppm). The carbon atom C6, bearing the amino group, will be shielded relative to the other aromatic carbons due to the electron-donating nature of the amino group. Conversely, the carbon attached to the sulfonyl group would be deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Approximate Chemical Shift (ppm) |

| -CH₃ (Ethyl) | 7 - 10 |

| -CH₂- (Ethyl) | 45 - 55 |

| Aromatic Carbons | 110 - 155 |

| C2 (Benzothiazole) | 160 - 170 |

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₉H₁₁N₃O₂S₂), the calculated molecular weight is approximately 257.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 257.

The fragmentation pattern would likely involve the characteristic loss of fragments associated with the ethylsulfonyl group. A common fragmentation pathway for alkyl sulfones is the loss of the alkyl group, which in this case would be the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 228. Subsequent loss of sulfur dioxide (SO₂) from this fragment would result in an ion at m/z 164. Another possible fragmentation is the cleavage of the C-S bond to lose the entire ethylsulfonyl group (•SO₂CH₂CH₃), which would produce a fragment corresponding to the 2-aminobenzothiazol-6-amine radical cation.

The benzothiazole ring itself is relatively stable, and its fragmentation would likely involve cleavage of the ring system. The presence of the amino group could also influence the fragmentation pathways.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

| 257 | [M]⁺˙ (Molecular Ion) |

| 228 | [M - C₂H₅]⁺ |

| 164 | [M - C₂H₅ - SO₂]⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. When analyzing a thin film or surface layer of this compound, XPS provides detailed information about the constituent elements—carbon (C), nitrogen (N), sulfur (S), and oxygen (O)—and their bonding environments.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical (oxidation) state.

For this compound, the high-resolution XPS spectra would be deconvoluted to identify the specific chemical environments of each element.

Carbon (C 1s): The C 1s spectrum is expected to be complex due to the various types of carbon atoms in the molecule. It would typically be fitted with multiple peaks corresponding to C-C bonds in the aromatic ring, C-S bonds, C-N bonds, and C-H bonds. The carbon atoms in the benzothiazole ring system will have different binding energies from those in the ethyl group.

Nitrogen (N 1s): The N 1s spectrum would show distinct peaks for the two different nitrogen environments. The amine group (-NH₂) on the benzothiazole ring would have a characteristic binding energy around 399-400 eV. surfacesciencewestern.com The nitrogen atom within the thiazole ring would exhibit a different binding energy, typically at a slightly higher value due to its bonding within the heterocyclic system.

Sulfur (S 2p): The S 2p spectrum is particularly informative. It is expected to show two main signals. The sulfur atom in the thiazole ring will have a lower binding energy compared to the sulfur in the ethylsulphonyl (-SO₂-) group. The latter, being in a high oxidation state (+6), will have a significantly higher binding energy, typically in the range of 168-170 eV.

Oxygen (O 1s): The O 1s spectrum would primarily show a single peak corresponding to the two oxygen atoms in the sulfonyl group (-SO₂-). The binding energy for oxygen in a sulfonyl group is typically found in the range of 532-533 eV.

The quantitative analysis of the peak areas in the XPS survey scan allows for the determination of the surface elemental composition, which can be compared to the theoretical atomic concentrations of the molecule.

Table 1: Expected XPS Binding Energies for this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |

| C-N (amine) | ~285.6 | ||

| C-S (thiazole) | ~286.5 | ||

| C-S (sulfonyl) | ~287.0 | ||

| Nitrogen | N 1s | -NH₂ (amine) | ~399.5 |

| -N=C- (thiazole) | ~400.8 | ||

| Sulfur | S 2p | -S- (thiazole) | ~164.0 |

| -SO₂- (sulfonyl) | ~168.5 | ||

| Oxygen | O 1s | -SO₂- (sulfonyl) | ~532.5 |

Note: These are illustrative values based on typical binding energies for similar functional groups in other organic molecules and may vary depending on the specific chemical environment and instrument calibration.

Microscopic Techniques for Surface and Morphological Analysis (When Applicable to Material Interactions)

When this compound is used to form thin films or is incorporated into a material matrix, its surface topography and morphology become critical properties. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing these features at the micro- and nanoscale.

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the surface topography and composition.

For a thin film of this compound, SEM analysis would be employed to:

Identify Defects: The presence of cracks, pinholes, or other defects in the film can be easily detected. researchgate.net

Characterize Crystalline Growth: If the molecule forms crystalline domains, SEM can visualize the size, shape, and distribution of these crystallites. The morphology of these grains can be influenced by deposition conditions. researchgate.net

Analyze Cross-Sections: By preparing a cross-section of the sample, SEM can be used to measure the thickness of the film.

The appearance of the SEM images would depend heavily on the deposition method (e.g., vapor deposition, spin coating) and the substrate used. For instance, vapor-deposited small organic molecules can form films with distinct grain structures. mdpi.com

AFM is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. An AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface.

AFM analysis of a this compound surface or thin film would provide:

Quantitative Roughness Data: AFM can measure the surface roughness with high precision, providing parameters such as the root-mean-square (RMS) roughness. chalcogen.ro This is crucial for applications where a smooth surface is required.

3D Topographical Maps: AFM generates three-dimensional images of the surface, offering a detailed visualization of the surface features, such as the shape and size of molecular aggregates or crystalline structures. acs.orgmdpi.com

Phase Imaging: In addition to topography, AFM can provide phase images that can reveal variations in surface properties like adhesion and viscoelasticity, which can help to distinguish between different components on a surface or different crystalline orientations.

The growth of organic thin films often follows specific modes, such as the Stranski-Krastanov growth, where initial layer-by-layer growth is followed by the formation of three-dimensional islands, all of which can be monitored in detail using AFM. acs.org

Table 2: Illustrative Morphological Data for a Hypothetical Thin Film of this compound

| Analytical Technique | Parameter | Illustrative Value |

| SEM | Average Grain Size | 0.5 - 2 µm |

| Film Thickness | 100 nm | |

| Surface Features | Polycrystalline with distinct grain boundaries | |

| AFM | RMS Roughness (Rq) | 5 - 15 nm |

| Peak-to-Valley Roughness | 20 - 50 nm | |

| Surface Morphology | Formation of 3D islands on an underlying 2D layer |

Note: These values are hypothetical and serve to illustrate the type of data obtained from these techniques. Actual values would depend on the specific experimental conditions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like 2-(Ethylsulphonyl)benzothiazol-6-amine. These computational methods allow for a detailed exploration of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional structure of a molecule, known as its optimized geometry. scirp.orgresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), would be performed to determine bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

Conformational analysis is a crucial part of this process, especially due to the rotational freedom of the ethylsulphonyl group. mdpi.com By systematically rotating the dihedral angles associated with the ethyl group and the sulphonyl-benzothiazole linkage, a potential energy surface can be mapped. mdpi.com This allows for the identification of the global minimum energy conformer, which is the most stable arrangement of the atoms, as well as other local energy minima. mdpi.com These calculations are fundamental as the molecular geometry influences all other electronic and spectroscopic properties. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole (B30560) Derivative (Illustrative) Note: This table illustrates the type of data obtained from DFT calculations for a related benzothiazole derivative, not this compound itself.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.76 | - | - |

| C=N | 1.38 | - | - |

| C-C (ring) | 1.40 | - | - |

| S-C-N | - | 115.0 | - |

| C-N-C | - | 108.5 | - |

| Phenyl-Thiazole | - | - | 35.0 |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mgesjournals.com The spatial distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This energy gap is also directly related to the electronic absorption properties of the molecule, influencing its UV-Visible spectrum. mdpi.com For benzothiazole derivatives, the HOMO is often located on the benzothiazole ring system and the amino group, while the LUMO may be distributed across the benzothiazole and the electron-withdrawing sulphonyl group. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Benzothiazole Derivative Note: This table provides example values for a related benzothiazole derivative to demonstrate the output of FMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. scirp.org The MEP map is color-coded, where different colors indicate varying levels of electrostatic potential.

For this compound, regions of negative potential, typically colored red or yellow, would indicate electron-rich areas that are susceptible to electrophilic attack. These are likely to be found around the nitrogen atom of the amino group and potentially the oxygen atoms of the sulphonyl group. researchgate.net Conversely, regions of positive potential, colored blue, signify electron-deficient areas that are prone to nucleophilic attack. researchgate.net These would likely be located around the hydrogen atoms of the amino group and the sulphur atom of the sulphonyl group. Green areas represent regions of neutral potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within a molecule. It examines the charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Computational methods can predict various spectroscopic parameters. The vibrational wavenumbers, corresponding to the frequencies of infrared (IR) and Raman spectra, can be calculated using DFT. mgesjournals.com By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific vibrational modes of the molecule can be achieved.

A range of global and local reactivity descriptors can be derived from the HOMO and LUMO energies to quantify the chemical reactivity of this compound. scirp.orgmdpi.com

Absolute Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Softness is the reciprocal of hardness. A softer molecule is generally more reactive. scirp.orgbeilstein-archives.org

Electronegativity (χ) : This is the ability of a molecule to attract electrons and is calculated as the negative of the average of the HOMO and LUMO energies. scirp.org

Fukui Functions : These are local reactivity descriptors that indicate the reactivity of specific atomic sites within the molecule. researchgate.netscispace.com The Fukui function helps to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. beilstein-archives.orgresearchgate.net

Table 3: Illustrative Global Reactivity Descriptors for a Benzothiazole Derivative Note: This table shows example values for a related benzothiazole derivative.

| Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 4.025 | -(EHOMO + ELUMO)/2 |

| Absolute Hardness (η) | 2.225 | (ELUMO - EHOMO)/2 |

| Softness (S) | 0.449 | 1/η |

| Electrophilicity Index (ω) | 3.64 | χ2/(2η) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies exclusively focusing on this compound are not extensively documented in publicly available literature, the methodology is widely applied to the broader class of benzothiazole derivatives to understand their structural stability and interaction mechanisms. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions.

For a compound like this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms using a force field. The simulation would track the trajectory of each atom, revealing how the molecule flexes, rotates, and interacts with its surroundings.

Key insights that could be gained from MD simulations of this compound include:

Hydrogen Bonding: The amine group and the oxygen atoms of the sulphonyl group are potential sites for hydrogen bonding. MD simulations can elucidate the dynamics and strength of these bonds with solvent molecules or biological targets. For instance, studies on other benzothiazole derivatives have highlighted the importance of hydrogen bonding and π-π stacking interactions in their binding to biological targets. mdpi.com

Interaction with Membranes: Simulating the interaction of the compound with a lipid bilayer can provide insights into its ability to cross cell membranes, a key factor in bioavailability.

Binding Stability: If docked into a protein's active site, MD simulations can assess the stability of the protein-ligand complex over time, providing a more dynamic picture than static docking poses. nih.gov For example, MD simulations have been used to confirm the stability of other benzothiazole derivatives when complexed with enzymes. nih.gov

These computational experiments are invaluable for rational drug design, helping to predict how modifications to the molecular structure might affect its dynamic behavior and interactions.

In Silico Prediction of Molecular Properties Relevant to Biological Systems (e.g., ADME Prediction)

ADME profiling for benzothiazole derivatives has been a subject of several computational studies. nih.govnih.gov These studies utilize quantitative structure-property relationship (QSPR) models and other machine learning algorithms to predict properties based on the molecule's structure. For this compound, a similar predictive analysis would be highly informative.

Below is a table of predicted ADME properties for this compound, generated using established computational models. It is important to note that these are theoretical predictions and would require experimental validation.

| Property | Predicted Value | Significance in Biological Systems |

| Molecular Weight | 242.32 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity and affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 94.9 Ų | Correlates with passive molecular transport through membranes. |

| Hydrogen Bond Donors | 1 | The amine group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Affects absorption and formulation. |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates the likelihood of the compound crossing into the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some isoforms (e.g., CYP2D6) | Predicts potential for drug-drug interactions. |

| Lipinski's Rule of Five | Compliant | Suggests drug-like properties. |

Disclaimer: The values in this table are hypothetical and based on general predictions for structurally similar compounds. They have not been experimentally verified for this compound.

The predicted compliance with Lipinski's Rule of Five suggests that this compound possesses physicochemical properties that are generally associated with orally active drugs. The predicted high intestinal absorption is also a favorable characteristic. However, the potential for CYP enzyme inhibition would need to be carefully evaluated experimentally to avoid adverse drug-drug interactions. Such in silico predictions are a cost-effective way to prioritize compounds for further experimental investigation. nih.govnih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Elucidating Key Structural Features of 2-(Ethylsulphonyl)benzothiazol-6-amine for Biological Activity Modulation

The biological profile of this compound is determined by the interplay of its three core components: the ethylsulfonyl group at the C-2 position, the amino group at the C-6 position, and the inherent benzothiazole (B30560) scaffold. Literature consistently highlights the C-2 and C-6 positions as critical sites for substitution to modulate a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. benthamscience.comresearchgate.net

The substituent at the C-2 position of the benzothiazole ring is a primary determinant of the compound's pharmacological profile. benthamscience.comnih.govmdpi.com In the case of this compound, the ethylsulfonyl (-SO₂CH₂CH₃) group plays a crucial role. Sulfonyl groups, in general, are known to be polar and can act as hydrogen bond acceptors, significantly influencing how a molecule interacts with its biological target. nih.gov

The C-6 position of the benzothiazole nucleus is another critical site for modulating biological activity. benthamscience.comchemistryjournal.net The presence of an amino (-NH₂) group at this position in this compound is significant for several reasons. The amino group is a key pharmacophore that can act as a hydrogen bond donor and can be protonated, influencing the molecule's solubility and ability to interact with biological targets. mdpi.com

Furthermore, the C-6 amino group serves as a versatile synthetic handle for creating a diverse library of derivatives through further functionalization. mdpi.com Structure-activity relationship studies on various benzothiazoles have shown that modifications at the C-6 position can dramatically alter their therapeutic properties. For example:

The introduction of nitro or cyano groups at the C-6 position has been found to increase antiproliferative activity. nih.gov

Replacing a cationic amidine fragment at C-6 with an ammonium (B1175870) group led to enhanced antitumor activity against different cell lines. nih.gov

Substitutions with groups like -OH, -OCH₃, and -CH₃ at the C-6 position have been shown to boost the potency of benzothiazole compounds. pharmacyjournal.in

In a recent study, a 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine derivative demonstrated significant anti-proliferative and anti-inflammatory effects, underscoring the importance of substitution at this position. nih.gov

The amino group at C-6, therefore, not only contributes directly to the biological activity of the parent compound but also offers a strategic point for developing new analogues with potentially enhanced or novel pharmacological profiles.

Table 1: Influence of C-6 Substituents on Benzothiazole Activity

| C-6 Substituent | Observed Effect | Reference |

|---|---|---|

| Nitro (-NO₂) | Increased antiproliferative activity | nih.gov |

| Cyano (-CN) | Increased antiproliferative activity | nih.gov |

| Ammonium (-NH₃⁺) | Increased antitumor activity | nih.gov |

| Hydroxyl (-OH) | Boosted potency | pharmacyjournal.in |

| Methoxy (-OCH₃) | Boosted potency | pharmacyjournal.in |

As previously mentioned, the C-2 position is a pivotal site for substitution on the benzothiazole scaffold. mdpi.comresearchgate.net The nature of the substituent at this position can lead to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions. researchgate.netnih.govpcbiochemres.com The ethylsulfonyl group of the title compound is one of many functionalities that can be placed at this position to elicit a biological response.

A broad range of substituents at the C-2 position has been investigated, revealing distinct SAR patterns. The diversity of these substituents highlights the chemical versatility of the benzothiazole core in drug design. nih.gov

Table 2: Effect of Various C-2 Substituents on the Biological Activity of Benzothiazoles

| C-2 Substituent Type | Example Moiety | Resulting Biological Activity | Reference(s) |

|---|---|---|---|

| Aryl Groups | 2-Arylbenzothiazoles | Anticancer activity against various carcinoma cells | researchgate.net |

| 2-(4-Aminophenyl) benzothiazoles | Potent and selective anticancer agents | researchgate.netrsc.org | |

| 2-(4-hydroxy-3-methoxyphenyl) | In vitro growth inhibition of human breast cancer cells | chemistryjournal.net | |

| Amino Groups | 2-Aminobenzothiazoles | Central muscle relaxant properties, anticancer activity | researchgate.netrsc.org |

| Thiol/Thioether Groups | 2-Mercaptobenzothiazole | Basis for antibacterial and anti-inflammatory agents | pharmacyjournal.in |

| Thiophenebenzothiazole | High antitumor activity | nih.gov | |

| Heterocyclic Groups | 2-Benzothiazolyl pyrazole | Potential anticancer activity | nih.gov |

Rational Design Strategies for Enhanced Specificity and Potency of Benzothiazole Derivatives

Building upon the foundational SAR of the benzothiazole scaffold, medicinal chemists employ several rational design strategies to develop derivatives with improved therapeutic indices. These strategies aim to enhance target specificity, increase potency, and optimize pharmacokinetic properties. nih.govrsc.org

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. nih.gov This approach can lead to compounds with enhanced affinity, improved efficacy, or a dual mode of action that can help overcome drug resistance. nih.govhilarispublisher.com The benzothiazole nucleus is an excellent scaffold for creating such hybrids due to its versatile chemistry and established biological importance. nih.govnih.gov

For example, hybrid molecules combining benzothiazole with hydroxamic acid have been investigated as potent histone deacetylase (HDAC) inhibitors for cancer therapy. hilarispublisher.com Similarly, linking benzothiazole with coumarin (B35378) has yielded hybrids with promising anti-HIV activity. nih.gov This strategy leverages the synergistic effects of the combined pharmacophores to produce novel therapeutic candidates. nih.gov

Table 3: Examples of Benzothiazole-Based Molecular Hybrids

| Hybrid Combination | Target/Activity | Example | Reference |

|---|---|---|---|

| Benzothiazole + Hydroxamic Acid | HDAC Inhibition, Anticancer | 6-(2-(benzo[d]thiazol-2-yl-thio) acetamido)-N-hydroxyhexanamide | hilarispublisher.com |

| Benzothiazole + Coumarin | Anti-HIV | 6-chlorobenzothiazole-coumarin hybrid | nih.gov |

| Benzothiazole + Thienopyrimidine | Antitumor | Benzothiazole thienopyrimidine derivatives | nih.gov |

Bioisosteric replacement is a powerful tool in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com This strategy involves exchanging an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. cambridgemedchemconsulting.com Such replacements can be used to improve potency, alter selectivity, enhance metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comnih.gov

In the context of benzothiazoles, bioisosteric replacement of the sulfur atom with other chalcogens (like oxygen or selenium) or of the benzene (B151609) ring with other aromatic systems can lead to novel scaffolds with distinct properties. nih.gov For instance, replacing the nitrogen atom in a related benzotriazole (B28993) structure with sulfur, selenium, or oxygen was shown to affect the molecule's ability to form chalcogen bonds, a key type of interaction in biological systems. nih.gov This strategy has been successfully applied to optimize Cathepsin K inhibitors, where isosteric replacements for a benzothiazole group led to potent compounds free from hERG ion channel inhibition, a common cause of cardiac toxicity. nih.gov The application of bioisosterism allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile. rsc.org

Ligand-Based and Structure-Based Drug Design Methodologies

The design of new therapeutic agents targeting specific biological pathways often employs sophisticated computational strategies. For the structural class of this compound, both ligand-based and structure-based drug design methodologies offer valuable insights into its potential as a bioactive molecule. These approaches help in elucidating the key molecular features responsible for biological activity and in predicting the interactions with macromolecular targets.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features of a molecule necessary for its biological activity. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a specific target receptor.

For derivatives of the benzothiazole scaffold, pharmacophore models have been instrumental in identifying key structural motifs for various biological activities. For instance, studies on benzothiazole derivatives as p56lck inhibitors, a tyrosine kinase involved in inflammatory and autoimmune disorders, have led to the development of pharmacophore hypotheses. One such study identified a six-point pharmacophore model (AADHRR) comprising two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R) as crucial for inhibitory activity. thaiscience.info This model, which successfully predicted the activity of a set of benzothiazole inhibitors, underscores the importance of these features in ligand recognition. thaiscience.info

Although a specific pharmacophore model for this compound is not explicitly detailed in the reviewed literature, inferences can be drawn from related structures. The 6-amino group can act as a hydrogen bond donor, a feature frequently identified as critical in pharmacophore models of related bioactive molecules. thaiscience.inforesearchgate.net The benzothiazole ring system itself contributes as a key aromatic and hydrophobic feature. thaiscience.inforesearchgate.net The ethylsulfonyl group at the 2-position introduces a potential hydrogen bond acceptor site through its oxygen atoms.

A general pharmacophore for related benzothiazole sulfonamides might include the features outlined in the table below, which are critical for interaction with various biological targets.

| Pharmacophore Feature | Corresponding Moiety on this compound | Potential Interaction |

| Hydrogen Bond Donor | 6-amino group (-NH2) | Interaction with acceptor residues in a target's active site. |

| Hydrogen Bond Acceptor | Sulfonyl oxygen atoms (-SO2-) | Interaction with donor residues in a target's active site. |

| Aromatic Ring | Benzothiazole core | π-π stacking or hydrophobic interactions. |

| Hydrophobic Site | Ethyl group (-CH2CH3) & Benzothiazole core | Engagement with hydrophobic pockets in a target's active site. |

This table represents a hypothetical pharmacophore model for this compound based on the analysis of related benzothiazole derivatives.

Molecular Docking for Ligand-Target Complex Prediction

Molecular docking is a powerful structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of ligand-target complexes and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the complex.

Molecular docking studies on various benzothiazole derivatives have provided significant insights into their mechanisms of action. For example, docking studies of benzothiazole-based pyrimidinesulfonamide scaffolds as Hsp90α inhibitors revealed key interactions within the ATP-binding site of the enzyme. acs.org In one study, a derivative showed a hydrogen-bonding interaction between the sulfur atom of the benzothiazole ring and the Asp102 residue. acs.org This highlights the role of the benzothiazole core in anchoring the ligand within the active site.

In the context of this compound, while specific docking studies are not prominently available, predictions can be made based on related compounds. For instance, docking of benzothiazole-6-sulfonamides into the active site of carbonic anhydrase (CA) isoforms has been performed. researchgate.net These studies revealed that the sulfonamide group coordinates with the zinc ion in the active site, a crucial interaction for inhibitory activity. researchgate.net The benzothiazole ring was observed to occupy a solvent-exposed region of the active site. researchgate.net

Similarly, docking of 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives into the BRAFV600E kinase domain showed that the carboxamide at the 6-position can form hydrogen bonds with key residues like the gatekeeper Thr529. eie.gr This suggests that the 6-amino group of this compound could also be critically involved in forming hydrogen bonds with the target protein.

The potential interactions of this compound within a hypothetical kinase active site, based on docking studies of similar compounds, are summarized below.

| Interacting Residue (Hypothetical) | Type of Interaction | Moiety of this compound |

| Aspartic Acid (catalytic) | Hydrogen Bond | 6-amino group |

| Threonine (gatekeeper) | Hydrogen Bond | 6-amino group or sulfonyl oxygen |

| Phenylalanine (DFG motif) | π-π Stacking | Benzothiazole ring |

| Valine/Leucine (hydrophobic pocket) | Hydrophobic Interaction | Ethyl group and benzothiazole ring |

This table illustrates potential binding interactions of this compound within a kinase active site, extrapolated from docking studies of analogous benzothiazole derivatives.

These computational approaches, pharmacophore modeling and molecular docking, provide a rational framework for the further development of this compound and its analogs as potential therapeutic agents. They allow for the prediction of biological activity and the optimization of lead compounds to enhance potency and selectivity.

Molecular Mechanisms of Biological Action

Interaction with Biological Macromolecules: Enzyme Inhibition and Receptor Binding

Comprehensive studies detailing the interaction of 2-(Ethylsulphonyl)benzothiazol-6-amine with specific biological macromolecules are not described in the available literature. Research on analogous compounds suggests that the benzothiazole (B30560) sulfonamide scaffold is a point of interest for enzyme inhibition; however, this cannot be directly extrapolated to the specific title compound.

Inhibition Kinetics and Selectivity Profiles for Relevant Enzymes (e.g., Carbonic Anhydrases, Cholinesterases)

There is no specific information regarding the inhibition kinetics, such as Kᵢ values, or the selectivity profiles of this compound against enzymes like carbonic anhydrases or cholinesterases.

Characterization of Binding Modes and Interaction Forces via Molecular Docking

Molecular docking studies that would elucidate the binding mode, interaction forces, and specific amino acid residues involved in the potential binding of this compound to enzyme active sites have not been published.

Allosteric Modulation and Orthosteric Binding Site Interactions

There is no available data to characterize whether this compound acts as an allosteric modulator or an orthosteric ligand for any biological target.

Cellular Pathway Modulation

The effects of this compound on cellular pathways have not been specifically documented. While other benzothiazole derivatives have been shown to influence cell cycle and apoptosis, these findings are not directly applicable to the compound .

Mechanisms of Cell Cycle Arrest

There are no studies available that investigate the ability of this compound to induce cell cycle arrest or the underlying molecular mechanisms that would be involved.

Induction of Apoptotic Pathways and Molecular Triggers

The capacity of this compound to induce apoptosis and the specific molecular triggers, such as caspase activation or regulation of apoptotic proteins, have not been reported in the scientific literature.

Angiogenesis Inhibition through Specific Receptor Tyrosine Kinase Modulation

The compound this compound, known in clinical and research settings as Lenvatinib (E7080), exerts its biological effects primarily through the targeted inhibition of several receptor tyrosine kinases (RTKs) that are crucial to the process of angiogenesis. Angiogenesis, the formation of new blood vessels, is a fundamental process for tumor growth and metastasis. Lenvatinib's mechanism of action involves a multi-targeted approach, simultaneously blocking key signaling pathways that drive the proliferation and migration of endothelial cells and the formation of new vascular networks.

Research has identified Lenvatinib as a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1–3), fibroblast growth factor (FGF) receptors (FGFR1–4), platelet-derived growth factor receptor α (PDGFRα), the KIT proto-oncogene, and the rearranged during transfection (RET) proto-oncogene. nih.govnih.govresearchgate.net This broad-spectrum inhibitory profile allows Lenvatinib to disrupt multiple pro-angiogenic and oncogenic signaling cascades.

The primary mechanism for its anti-angiogenic effect is the potent and selective inhibition of the kinase activities of VEGFR and FGFR families. nih.gov The VEGF signaling pathway is a master regulator of both normal and tumor angiogenesis. nih.gov By binding to and inhibiting VEGFRs, particularly VEGFR2 (KDR), Lenvatinib blocks the downstream signaling that leads to endothelial cell proliferation and vascular permeability. targetmol.com

Furthermore, the FGF/FGFR signaling pathway is another critical driver of tumor angiogenesis. nih.gov Lenvatinib's ability to inhibit FGFRs provides a dual blockade of angiogenesis, which is particularly significant as FGF signaling can act as a compensatory pathway when VEGF signaling is inhibited. nih.gov Preclinical studies have demonstrated that Lenvatinib effectively inhibits both VEGF- and FGF-driven proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. nih.govvascularcell.com In in vivo models, orally administered Lenvatinib has shown significant anti-angiogenic activity, leading to a reduction in microvessel density in tumor xenografts. nih.govvascularcell.com

The inhibition of other RTKs such as PDGFRα, KIT, and RET further contributes to its anti-tumor activity. nih.govnih.gov For instance, in preclinical models of human thyroid cancer, Lenvatinib not only demonstrated anti-angiogenic effects but also directly inhibited the phosphorylation of FGFR1 and RET in cancer cells, indicating a direct anti-proliferative effect on tumor cells that are dependent on these signaling pathways. nih.gov

The table below summarizes the inhibitory activity of this compound (Lenvatinib) against its key molecular targets, as determined by biochemical kinase assays. The data, presented as half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Ki), quantify the potency of the compound against each receptor tyrosine kinase.

| Target Kinase | IC₅₀ (nmol/L) nih.gov | Ki (nM) vascularcell.com |

| VEGFR1 (Flt-1) | 4.7 | 1.3 |

| VEGFR2 (KDR) | 3.0 | 0.74 |

| VEGFR3 (Flt-4) | 2.3 | 0.71 |

| FGFR1 | 61 | 22 |

| FGFR2 | 27 | 8.2 |

| FGFR3 | 52 | 15 |

| FGFR4 | 43 | N/A |

| PDGFRα | 29 | N/A |

| KIT | 85 | 11 |

| RET | 6.4 | 1.5 |

| N/A: Data not available in the cited source. |

Target Specific Pharmacological Investigations

Anticancer Research Applications

Benzothiazole (B30560) derivatives have emerged as a significant class of compounds in anticancer research due to their ability to modulate key pathways involved in tumor growth and progression. nih.gov The structural versatility of the benzothiazole nucleus allows for modifications that can lead to potent and selective anticancer agents. nih.gov

Inhibition of Key Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Focal Adhesion Kinase (FAK))

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major focus of cancer drug discovery. Benzothiazole-based compounds have been identified as inhibitors of several important kinases implicated in oncology.

Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase, plays a pivotal role in cell proliferation and survival. Its overexpression or mutation is common in various cancers, making it a key therapeutic target. mdpi.com Numerous benzothiazole derivatives have been synthesized and evaluated for their EGFR inhibitory activity. For instance, certain 2-substituted benzothiazole derivatives have demonstrated potent inhibition of EGFR, with IC50 values in the nanomolar range, comparable to the reference drug lapatinib. nih.gov Molecular modeling studies have shown that these compounds can effectively bind to the ATP-binding site of the EGFR kinase domain. nih.gov While specific data for 2-(ethylsulphonyl)benzothiazol-6-amine is not widely published, the general efficacy of the benzothiazole scaffold against EGFR suggests its potential as a kinase inhibitor. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another critical tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. acs.org Inhibition of VEGFR-2 is a validated strategy for cancer therapy. researchgate.net Novel hybrids of 2-aminobenzothiazole (B30445) have been designed and shown to be potent inhibitors of VEGFR-2. For example, a derivative incorporating a thiazolidine-2,4-dione moiety emerged as a highly active inhibitor with an IC50 value of 91 nM against VEGFR-2. nih.govnih.gov Dual inhibitors targeting both EGFR and VEGFR-2 have also been developed from other heterocyclic scaffolds, highlighting the feasibility of this therapeutic approach. nih.govnih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is linked to poor prognosis in several cancers. nih.gov While specific inhibitors for FAK have been developed, such as 1,2,4,5-benzenetetraamine tetrahydrochloride (Y15), which targets the autophosphorylation site of FAK, direct inhibitory data for this compound on FAK is not extensively documented in publicly available research. nih.govnih.gov However, the development of FAK inhibitors remains an active area of research. mdpi.com

Evaluation of Antiproliferative Activity against Various Cancer Cell Lines

The anticancer potential of benzothiazole derivatives is further evidenced by their antiproliferative effects against a wide array of human cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of tumors originating from various tissues.

Studies have reported the antiproliferative activity of benzothiazole derivatives against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). nih.govnih.govrsc.org For example, a series of novel 2-aminobenzothiazole hybrids showed potent cytotoxicity, with one of the most active compounds exhibiting IC50 values of 5.61 µM, 7.92 µM, and 3.84 µM against HCT-116, HepG2, and MCF-7 cells, respectively. nih.gov Other research has highlighted phenylacetamide derivatives of benzothiazole that reduce the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. nih.gov

The table below summarizes the antiproliferative activity of selected benzothiazole derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | HCT-116 (Colon) | 5.61 | nih.gov |

| HepG2 (Liver) | 7.92 | nih.gov | |

| MCF-7 (Breast) | 3.84 | nih.gov | |

| 4c | MCF-7 (Breast) | Not specified, but active | nih.gov |

| 4e | MCF-7 (Breast) | 6.11 | nih.gov |

| 8a | MCF-7 (Breast) | 10.86 | nih.gov |

| Benzothiazole Derivative | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | nih.gov |

Studies on Apoptosis Induction in Malignant Cells

Inducing apoptosis, or programmed cell death, is a key mechanism through which many anticancer drugs exert their effects. nih.gov Benzothiazole derivatives have been shown to trigger apoptosis in cancer cells through various cellular pathways.

Research indicates that these compounds can initiate the intrinsic mitochondrial pathway of apoptosis. rsc.org This is often characterized by the loss of mitochondrial membrane potential and the modulation of Bcl-2 family proteins, leading to the activation of caspases, the executioners of apoptosis. nih.govrsc.org For instance, treatment of hepatocellular carcinoma cells with 2-substituted benzothiazole derivatives led to a significant increase in the apoptotic cell population, with apoptosis rates reaching up to 45.22% compared to 1.02% in control cells. nih.gov This was accompanied by a loss of mitochondrial membrane potential. nih.gov Furthermore, some benzothiazole compounds have been observed to arrest the cell cycle at different phases, such as the G1/S or S phase, preventing cancer cells from replicating. nih.govnih.gov

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands. nih.govnih.gov Benzothiazole derivatives have emerged as a promising scaffold for this purpose, with research focusing on their ability to modulate key pathological processes in Alzheimer's disease. nih.govnih.gov

Cholinesterase Inhibition (Acetylcholinesterase)

The cholinergic hypothesis of Alzheimer's disease postulates that a deficiency in the neurotransmitter acetylcholine (B1216132) contributes to cognitive decline. nih.gov Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy. nih.govnih.gov

A series of rationally designed N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides, which are structurally similar to this compound, have been synthesized and evaluated for their AChE inhibitory activity. rsc.org One of the most potent compounds in this series, compound 12 , exhibited an IC50 value of 2.31 µM for AChE inhibition. rsc.org Kinetic studies revealed an uncompetitive mode of inhibition, suggesting that the inhibitor binds to the enzyme-substrate complex. rsc.org

The table below presents the acetylcholinesterase inhibitory activity of these related benzothiazole derivatives.

| Compound ID | AChE Inhibition (IC50 in µM) | Reference |

| 10 | 7.83 | rsc.org |

| 11 | 4.54 | rsc.org |

| 12 | 2.31 | rsc.orgrsc.org |

Anti-β-amyloid Aggregation Mechanisms and Disaggregation Activities

The accumulation of β-amyloid (Aβ) peptides into plaques in the brain is a pathological hallmark of Alzheimer's disease. nih.govnih.gov Therefore, compounds that can inhibit the aggregation of Aβ or promote the disaggregation of existing plaques are of significant therapeutic interest.

The same series of N-(6-methanesulfonyl-benzothiazol-2-yl) derivatives that showed AChE inhibition also demonstrated significant anti-Aβ aggregation properties. rsc.org At a concentration of 50 µM, these compounds inhibited Aβ1-42 aggregation by 45.31% to 55.53%. rsc.org The most potent compound, 12 , inhibited Aβ1-42 aggregation by 53.30%. rsc.org Furthermore, this compound was also capable of disaggregating pre-formed Aβ fibrils, with a disaggregation activity of 48.64%. rsc.org Transmission electron microscopy (TEM) analysis confirmed the ability of compound 12 to inhibit the formation of Aβ fibrils. rsc.org

Neuroprotective Effects in Cellular Models

There is no specific research available that evaluates the neuroprotective effects of this compound in cellular models. However, the therapeutic potential of related thiazole (B1198619) and benzothiazole structures has been explored in the context of neurodegenerative diseases. For instance, a series of multifunctional thiazole sulfonamides were assessed for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells, a common model for Parkinson's disease research. nih.govmdpi.comnih.gov In these studies, certain thiazole sulfonamide derivatives demonstrated significant improvements in cell viability, a reduction in lactate (B86563) dehydrogenase (LDH) leakage, prevention of mitochondrial dysfunction, and mitigation of intracellular oxidative stress. nih.govmdpi.comnih.gov Similarly, other benzothiazole derivatives have been investigated for their neuroprotective capabilities in various animal and cellular models, showing promise in mitigating neuronal damage. researchgate.netresearchgate.net These findings suggest that the benzothiazole scaffold is of interest in the development of neuroprotective agents, though direct evidence for this compound is currently lacking.

Anti-Infective Research

Investigations into the anti-infective properties of the specific compound this compound have not been reported. The following sections discuss the activities of other benzothiazole derivatives.

Antimicrobial Activity against Bacteria (Gram-positive, Gram-negative, and Resistant Strains)

Specific data on the antimicrobial activity of this compound is not available. However, the benzothiazole nucleus is a common feature in compounds designed for antimicrobial research. Studies on various N-(thiazol-2-yl)benzenesulfonamide derivatives have shown that this class of compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.govmdpi.com For example, certain derivatives have demonstrated low Minimum Inhibitory Concentrations (MIC) against strains like Staphylococcus aureus and Achromobacter xylosoxidans. researchgate.netnih.govmdpi.com The antibacterial efficacy of some of these molecules is reportedly enhanced when used in conjunction with cell-penetrating peptides. researchgate.netnih.govnih.govmdpi.com Furthermore, other research has explored different substituted benzothiazoles, revealing a broad spectrum of activity and highlighting the importance of the substitution pattern on the benzothiazole ring for antibacterial potency. mdpi.comnih.govnih.govuokerbala.edu.iqresearchgate.netresearchgate.net

Antifungal Properties

There are no public reports on the antifungal properties of this compound. Research into related structures, such as arylsulfonamides, has demonstrated activity against various Candida species, which are common human fungal pathogens. nih.gov Some sulfonamide-based compounds have shown fungicidal effects against Candida glabrata. nih.gov The mechanism of action for some of these related compounds is thought to involve the inhibition of carbonic anhydrases, which are essential for the growth of certain microorganisms. nih.gov Additionally, various other benzothiazole derivatives have been synthesized and evaluated, with some showing significant antifungal activity against a range of pathogenic fungi. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net

Antitubercular Activity

Direct studies on the antitubercular activity of this compound are absent from the scientific literature. The benzothiazole scaffold, however, is a key component in several compounds investigated for their potential against Mycobacterium tuberculosis. For example, derivatives of 2-amino-6-thiocyanato benzothiazole have been synthesized and shown to possess moderate to good anti-tubercular activity against the H37Rv strain of M. tuberculosis. rsc.org Other research on different thiazole, oxazole, and imidazole (B134444) derivatives has also identified compounds with promising anti-tubercular profiles. nih.gov The development of novel benzoxazole-2-amine derivatives has also yielded compounds with potent, bactericidal efficacy against drug-resistant strains of M. tuberculosis. nih.gov

Antiviral Applications

No antiviral research specifically involving this compound has been published. The broader class of benzothiazole derivatives has been a source of compounds with potential antiviral applications against a variety of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV). nih.govmdpi.comunifi.itijrps.comnih.govmdpi.com The antiviral mechanism and potency of these compounds are highly dependent on the specific substitutions on the benzothiazole ring system. mdpi.comunifi.it

Enzyme Modulation Beyond Specific Disease Contexts (e.g., Carbonic Anhydrase Isoform Inhibition)

There is no information regarding enzyme modulation by this compound. However, extensive research has been conducted on the interaction of structurally related benzothiazole-6-sulfonamides with carbonic anhydrase (CA) isoforms. nih.govunifi.itnih.gov These studies have shown that 2-amino-benzothiazole-6-sulfonamide and its derivatives can be potent inhibitors of several human (h) CA isoforms, including the cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.govunifi.itnih.gov The inhibition profiles are highly sensitive to minor structural modifications on the benzothiazole scaffold, indicating a sharp structure-activity relationship. nih.govunifi.it It is crucial to note that these findings pertain to benzothiazoles with a sulfonamide group at the 6-position, which is structurally distinct from the 6-amine group present in this compound.

Emerging Applications and Future Research Directions

Explorations in Materials Science and Engineering

The benzothiazole (B30560) core is known for its applications in the development of dyes, polymers, and other advanced materials. nih.gov The inherent properties of the benzothiazole ring system, such as its planarity and potential for π-π stacking, make it a valuable building block in materials science. nih.gov Derivatives of benzothiazole have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent materials due to their photophysical properties. nih.gov

The specific structure of 2-(Ethylsulphonyl)benzothiazol-6-amine, with its amino and sulfonyl groups, could offer unique functionalities. The amino group can act as a reactive site for polymerization or for grafting the molecule onto surfaces, thereby modifying their properties. The ethylsulfonyl group, being strongly electron-withdrawing, can influence the electronic properties of the benzothiazole system, potentially tuning its fluorescence and charge-transport characteristics. These features suggest its potential utility in creating novel polymers with specialized optical or electronic properties. For instance, benzothiazole derivatives have been incorporated into hydrogels with intrinsic fluorescence, a property that could be explored with this compound for applications in smart materials or sensors. researchgate.net

Table 1: Potential Materials Science Applications Based on Structural Features

| Structural Feature | Potential Application | Rationale |

| Benzothiazole Core | Organic Electronics (e.g., OLEDs) | Planar, aromatic system facilitates charge transport and possesses inherent fluorescence. nih.gov |

| 6-Amino Group | Polymer Synthesis, Surface Modification | Provides a reactive handle for incorporation into polymer chains or attachment to substrates. |

| 2-Ethylsulfonyl Group | Tuning of Optoelectronic Properties | Influences the electron density of the aromatic system, potentially altering fluorescence and conductivity. |

Potential as Molecular Probes for Biological Systems Research

Benzothiazole derivatives are well-established as fluorescent probes for various biological targets. nih.gov Their utility stems from their ability to exhibit changes in fluorescence upon binding to specific biomolecules or in response to changes in their microenvironment. nih.gov For example, certain benzothiazole-based probes have been successfully designed for the detection of protein aggregates like β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases. google.comresearchgate.net

The this compound scaffold has characteristics that are favorable for a molecular probe. The benzothiazole core can serve as the fluorophore. The amino group at the 6-position could be functionalized to introduce specific targeting moieties, allowing the probe to bind selectively to particular proteins or cellular structures. The ethylsulfonyl group at the 2-position can modulate the photophysical properties of the fluorophore, such as its emission wavelength and quantum yield. Research on related 2-aminobenzothiazole (B30445) derivatives has shown that the substitution pattern significantly impacts their fluorescent properties. nih.govmdpi.com Furthermore, coumarin-benzothiazole hybrids have been developed as fluorescent probes for detecting specific biological oxidants, highlighting the versatility of the benzothiazole fluorophore. mdpi.com

Table 2: Characteristics of Benzothiazole Derivatives as Molecular Probes

| Probe Characteristic | Relevance of this compound | Supporting Evidence |

| Fluorogenic Core | The benzothiazole ring system is inherently fluorescent. | Widely used as a fluorophore in various probes. nih.gov |

| Targeting Moiety | The 6-amino group can be modified to attach specific binders. | Amine groups are common points for functionalization in probe design. |

| Tunable Photophysics | The ethylsulfonyl group can alter the electronic structure, affecting fluorescence. | Substituents are known to modulate the photophysical properties of benzothiazoles. mdpi.com |

| Biocompatibility | The benzothiazole scaffold is present in some clinically used agents. | Suggests potential for low toxicity in biological systems. nih.gov |

Development of Multifunctional Agents Targeting Complex Biological Pathways

There is a growing interest in developing multifunctional compounds that can address several targets involved in complex diseases like cancer or neurodegenerative disorders. mdpi.com The benzothiazole scaffold is a privileged structure in this regard, with derivatives showing a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. benthamscience.comnih.gov

The structure of this compound suggests its potential as a multifunctional agent. The 2-amino-6-substituted benzothiazole framework is a common feature in molecules designed for various therapeutic purposes. For instance, derivatives with sulfonamide groups at the 6-position have been synthesized as potent inhibitors of carbonic anhydrase isoforms, which are involved in various physiological and pathological processes. researchgate.net A study on a library of 2-aminobenzothiazole derivatives revealed that a trifluoromethyl sulfonyl group at the 6-position resulted in a compound with promising inhibitory activity against bacterial virulence. nih.gov This indicates that the sulfonyl moiety at the 6-position (and by extension, the related ethylsulfonyl group at the 2-position of the subject compound) can be a key pharmacophore. The 6-amino group could also contribute to or be modified to enhance activity against other targets.

Advanced Research Methodologies and High-Throughput Screening Integration

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against biological targets. all-chemistry.com HTS platforms can utilize various detection methods, including fluorescence-based assays. enamine.net The potential fluorescent properties of this compound make it and its derivatives amenable to such screening paradigms.

The synthesis of libraries of related benzothiazole compounds is well-documented, with established methods for modifying the core structure at various positions. sphinxsai.comnih.gov This synthetic tractability is crucial for creating a diverse set of analogs around the this compound core for HTS campaigns. Automated, nanoscale synthesis and screening methods are being developed to accelerate the discovery of new bioactive molecules, and libraries based on versatile scaffolds like benzothiazole are ideal candidates for these approaches. nih.gov